molecular formula C10H14N2O3 B8540346 2-(1,1-Dimethyl-2-hydroxyethyl)aminonitrobenzene

2-(1,1-Dimethyl-2-hydroxyethyl)aminonitrobenzene

Cat. No. B8540346
M. Wt: 210.23 g/mol
InChI Key: JKMKBZRTSXBECV-UHFFFAOYSA-N
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Patent
US04801598

Procedure details

N-(1-Hydroxy-2-methylprop-2-yl)-2-nitroaniline (10 g) in ethanol (200 ml) was hydrogenated over 5% palladium on charcoal (0.5 g) at 50 p.s.i. for 2 hours. The reaction was filtered and the solvent removed under vacuum to yield N-(1-hydroxy-2-methylprop-2-yl)benzene 1,2-diamine (8.4 g, 98%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N+:13]([O-])=O)([CH3:5])[CH3:4]>C(O)C.[Pd]>[OH:1][CH2:2][C:3]([NH:6][C:7]1[C:8]([NH2:13])=[CH:9][CH:10]=[CH:11][CH:12]=1)([CH3:5])[CH3:4]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OCC(C)(C)NC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC(C)(C)NC=1C(=CC=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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